BNN6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

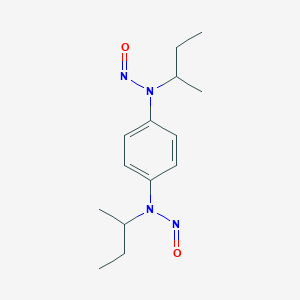

C14H22N4O2 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

N-butan-2-yl-N-[4-[butan-2-yl(nitroso)amino]phenyl]nitrous amide |

InChI |

InChI=1S/C14H22N4O2/c1-5-11(3)17(15-19)13-7-9-14(10-8-13)18(16-20)12(4)6-2/h7-12H,5-6H2,1-4H3 |

InChI Key |

YLTBEWSTQZLPJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)N=O)N=O |

Origin of Product |

United States |

Foundational & Exploratory

BNN6 Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNN6 (N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine) is a potent nitric oxide (NO) donor molecule that has emerged as a significant agent in experimental cancer therapeutics.[1][2] Its mechanism of action is centered on the controlled release of high concentrations of NO within the tumor microenvironment, which can be triggered by external stimuli such as near-infrared (NIR) light. This targeted release of NO initiates a cascade of cytotoxic events within cancer cells, leading to apoptosis, cell cycle arrest, and synergistic enhancement of other therapeutic modalities like photothermal therapy. This document provides a comprehensive overview of the molecular mechanisms, experimental validation, and key protocols associated with the anticancer effects of this compound.

Core Mechanism: Triggered Nitric Oxide Release

The primary function of this compound in cancer therapy is to act as a carrier for nitric oxide, a pleiotropic signaling molecule with dose-dependent effects on tumor biology.[3][4] While low concentrations of NO can be pro-tumorigenic, high, localized concentrations (in the micromolar range) are potently cytotoxic to cancer cells.[2][3] this compound is designed to release NO upon thermal decomposition.[1][2] In therapeutic applications, this compound is often encapsulated within nanocarriers, such as gold nanoshells or graphene oxide, which serve two main purposes:

-

Targeted Delivery: Nanoparticles can be engineered to accumulate preferentially at tumor sites through the enhanced permeability and retention (EPR) effect.

-

External Triggering: These nanoparticles are often designed to have high photothermal conversion efficiency. When irradiated with an external energy source like NIR light, they generate localized heat, triggering the decomposition of this compound and the subsequent release of a high concentration of NO directly at the tumor site.[1][2]

Downstream Cellular Effects of this compound-Derived Nitric Oxide

Once released, high concentrations of NO initiate multiple cytotoxic signaling pathways within cancer cells.

Synergistic Ion Influx and Calcium Overload

A novel synergistic mechanism involves inducing a massive and lethal influx of calcium ions (Ca²⁺) into the cancer cell. This "calcium storm" is achieved by the coordinated action of NO and another agent, often triggered by the same NIR light source.

-

NO-Mediated Channel Opening: this compound-derived nitric oxide opens calcium channels located in the membrane of the endoplasmic reticulum, a major intracellular calcium store.

-

ROS-Mediated Channel Opening: Concurrently, a photosensitizer (like indocyanine green) activated by the NIR light generates reactive oxygen species (ROS), which open calcium channels in the outer plasma membrane.

This dual assault leads to a rapid and overwhelming increase in cytosolic Ca²⁺ concentration, disrupting mitochondrial function and triggering apoptotic cell death.

Induction of Apoptosis

High concentrations of NO are a potent inducer of apoptosis through several mechanisms:

-

Oxidative and Nitrosative Stress: NO and its derivatives can damage DNA, lipids, and proteins, leading to cellular stress.[2]

-

Mitochondrial Disruption: NO can interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[2]

-

DNA Damage and Repair Inhibition: NO can directly damage DNA and inhibit the activity of DNA repair enzymes, pushing the cell towards apoptosis.[2]

Cell Cycle Arrest

Nitric oxide has been shown to arrest the cell cycle at different checkpoints, thereby inhibiting cancer cell proliferation. The specific phase of arrest can depend on the NO donor and the cell type.

-

G1 Phase Arrest: Some NO donors induce G1 arrest by down-regulating the expression of Cyclin D1.[5][6] This prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for cells to transition from the G1 to the S phase.[6]

-

G2/M Phase Arrest: Other NO-releasing compounds, such as NO-aspirin, cause an arrest in the G2/M phase. This is often mediated by an increase in ROS, leading to elevated levels of Cyclin B1 and inhibitory phosphorylation of Cdk1, which prevents entry into mitosis.[3][7][8]

Quantitative Data Summary

Quantitative data on the efficacy of this compound is often presented in the context of its specific delivery vehicle. Direct comparison is challenging due to variations in nanoparticle composition, drug loading, and experimental conditions. The tables below summarize representative data from studies on NO donors.

Table 1: Cytotoxicity of NO-Donating Aspirin (B1665792) (NO-ASA) in Various Cancer Cell Lines [7][8]

| Cell Line | Cancer Type | 24-h IC₅₀ (µM) |

| HT-29 | Colon | 174 - 257 |

| SW480 | Colon | 174 - 257 |

| HCT-15 | Colon | 174 - 257 |

| BxPC-3 | Pancreas | 175 |

| A431 | Skin | 133 |

| HeLa | Cervix | 240 |

| MCF-7 | Breast | 268 |

Data represents the concentration required to inhibit cell growth by 50% after 24 hours of treatment.

Table 2: Synergistic Cytotoxicity of a this compound-Containing Nanoparticle (UA-BNN6) with NIR Irradiation [2]

| Treatment Group | Concentration | NIR Laser (808 nm, 1.0 W/cm²) | Cell Viability (%) |

| Control | - | No | ~100 |

| UA-BNN6 | 50 µg/mL | No | > 95 |

| UA (nanoparticle only) | 50 µg/mL | Yes | ~60 |

| UA-BNN6 | 50 µg/mL | Yes | ~20 |

Data from an MTT assay on HeLa cells, demonstrating the potent synergistic effect of this compound-derived NO release and photothermal therapy.

Key Experimental Protocols

The following are detailed methodologies for assays commonly used to evaluate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[11]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]

-

Treatment: Replace the medium with fresh medium containing various concentrations of the this compound formulation or control compounds. Include wells with medium only for background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere, allowing formazan crystals to form.[9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control cells after subtracting the background absorbance.

Nitric Oxide Release Measurement (Griess Assay)

This assay quantifies nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[13]

Principle: The Griess assay is a two-step diazotization reaction. First, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. Second, this intermediate reacts with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a colored azo compound that absorbs light strongly at 540 nm.[13]

Methodology:

-

Sample Collection: Collect cell culture supernatant from treated and control wells at desired time points.

-

Deproteinization (if necessary): If the sample contains high protein levels (e.g., serum), deproteinize by centrifugation through a 10,000 MW cut-off filter to prevent interference.

-

Standard Curve Preparation: Prepare a standard curve using a series of known concentrations of sodium nitrite (e.g., 0-100 µM) in the same medium as the samples.

-

Griess Reaction:

-

Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% NED in water) to each well.

-

Alternatively, use a combined Griess reagent.

-

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

References

- 1. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Nitric Oxide in Cancer: Master Regulator or NOt? [mdpi.com]

- 4. Influence of nitric oxide signaling mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): potential role of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Nitric oxide-donating aspirin induces G2/M phase cell cycle arrest in human cancer cells by regulating phase transition proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. mdpi.com [mdpi.com]

The Thermoresponsive Properties of BNN6: A Technical Guide for Researchers

An in-depth examination of N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine (BNN6), a molecule of significant interest in advanced drug delivery, reveals that its primary "thermoresponsive" characteristic is its capacity for heat-induced decomposition to release nitric oxide (NO). This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and the mechanism of its temperature-dependent nitric oxide release, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Thermal Decomposition for Nitric Oxide Release

Unlike traditional thermoresponsive polymers that exhibit reversible solubility changes with temperature, this compound's thermal response is an irreversible decomposition process.[1][2] This property is harnessed in therapeutic applications, particularly in photothermal therapy, where localized heating triggers the release of NO, a potent signaling molecule with various physiological effects, including vasodilation and cytotoxicity to tumor cells.[1][2]

The release of NO from this compound is initiated when the molecule is subjected to elevated temperatures.[2] This thermal energy input leads to the cleavage of the N-N bonds, resulting in the liberation of two molecules of nitric oxide and the corresponding N,N'-di-sec-butyl-p-phenylenediamine byproduct. While this compound is also sensitive to UV light, its thermal sensitivity allows for deeper tissue penetration when combined with near-infrared (NIR) light-absorbing photothermal agents.[3]

Synthesis and Characterization of this compound

The synthesis of this compound is a critical step in its application. A common method involves the nitrosation of its precursor, N,N'-di-sec-butyl-p-phenylenediamine.

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N'-di-sec-butyl-p-phenylenediamine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Dissolve N,N'-di-sec-butyl-p-phenylenediamine in ethanol.

-

Add an aqueous solution of sodium nitrite to the ethanolic solution under constant stirring.

-

Slowly add hydrochloric acid to the mixture. The reaction is typically indicated by a color change and the formation of a precipitate.

-

The resulting this compound precipitate is then collected, washed, and dried.

A detailed synthesis protocol for the precursor, N,N'-di-sec-butyl-p-phenylenediamine, is also available and involves the reaction of p-phenylenediamine (B122844) with butanone in the presence of a catalyst and hydrogen gas.[4][5]

Characterization Methods

The successful synthesis and purity of this compound are confirmed through various analytical techniques.

| Characterization Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure of this compound. |

| Mass Spectrometry (MS) | To determine the molecular weight of this compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the this compound molecule. |

| UV-Vis Spectroscopy | To determine the absorption spectrum of this compound. |

Quantitative Analysis of Thermo-Induced Nitric Oxide Release

The release of nitric oxide from this compound is temperature-dependent. In many studies, this release is triggered by NIR laser irradiation of a composite material containing this compound and a photothermal agent, which converts light energy into heat. The amount of NO released can be quantified using methods like the Griess assay.

The following table summarizes quantitative data from a study where Gel/PDA@this compound, a composite of this compound with polydopamine (a photothermal agent) in a hydrogel, was exposed to NIR laser irradiation.

| Irradiation Time (minutes) | Total NO Released (µM) |

| 54 | 58.87 |

Data from a study on Gel/PDA@this compound under continuous 808 nm laser irradiation (1.5 W/cm²).[6]

It is important to note that direct heating of a this compound-containing composite to 60°C without NIR irradiation has been shown to cause minimal NO release, suggesting that the localized high temperatures achieved through photothermal conversion are crucial for efficient decomposition.[3]

Experimental Protocols for Nitric Oxide Detection

The quantification of released nitric oxide is essential for evaluating the efficacy of this compound as an NO donor.

Griess Assay Protocol

The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.

Materials:

-

Griess Reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sample solution containing released nitrite

-

Nitrite standard solutions for calibration curve

Procedure:

-

Collect the supernatant from the experimental sample.

-

Add the Griess reagent to the sample and the standard solutions.

-

Allow the color to develop.

-

Measure the absorbance of the solutions using a spectrophotometer, typically at a wavelength of 540 nm.

-

Calculate the nitrite concentration in the sample by comparing its absorbance to the standard curve.[7]

Chemiluminescence Detection

For real-time and direct measurement of NO, a chemiluminescence analyzer can be used. This method offers high sensitivity and specificity.

Procedure:

-

The sample containing the NO-releasing compound is placed in a sealed chamber.

-

An inert carrier gas flows through the chamber to transport the released NO to the analyzer.

-

In the analyzer, NO reacts with ozone to produce excited nitrogen dioxide, which emits light upon returning to its ground state.

-

The intensity of the emitted light is proportional to the concentration of NO.[7]

Visualizing the Process: From Synthesis to NO Release

The following diagrams illustrate the key processes involved with this compound.

References

- 1. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]

- 3. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sincerechemical.com [sincerechemical.com]

- 5. CN104592041A - Preparation method of rubber antioxidant N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]

- 6. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BNN6 in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNN6 (N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine) is a nitric oxide (NO) donor that has garnered significant interest in cancer therapy due to its ability to induce apoptosis in tumor cells. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with this compound-mediated apoptosis. The pro-apoptotic effects of this compound are primarily attributed to its controlled release of nitric oxide, a pleiotropic signaling molecule, often triggered by external stimuli such as near-infrared (NIR) light in preclinical models. This document summarizes quantitative data, details essential experimental protocols, and presents visual representations of the underlying molecular pathways to facilitate further research and development in this area.

Introduction

This compound is a hydrophobic molecule capable of releasing nitric oxide upon thermal decomposition. In the context of cancer research, this compound is typically encapsulated within nanocarriers, such as gold nanoshells, graphene oxide, or polydopamine nanoparticles, which serve dual purposes: targeted delivery to tumor tissues and as photothermal agents.[1][2] When irradiated with near-infrared (NIR) light, these nanoparticles generate localized hyperthermia, triggering the thermal decomposition of this compound and the subsequent release of high concentrations of NO.[1][2] This spatiotemporally controlled release of NO, often combined with the synergistic effects of photothermal therapy, leads to potent anti-cancer effects, primarily through the induction of apoptosis.[1][2]

Mechanism of Action: this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the cytotoxic effects of the nitric oxide it releases. High concentrations of NO are known to be pro-apoptotic and can trigger cell death through multiple pathways.

The Role of Nitric Oxide (NO)

Nitric oxide is a highly reactive free radical that can interact with various cellular components to initiate apoptosis. Its pro-apoptotic functions include:

-

Induction of Oxidative and Nitrosative Stress: NO can react with superoxide (B77818) anions to form peroxynitrite (ONOO-), a potent oxidizing and nitrating agent. This leads to damage of lipids, proteins, and DNA, contributing to cellular stress and apoptosis.

-

Modulation of Bcl-2 Family Proteins: NO can influence the expression and activity of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, NO can lead to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2.

-

Activation of Caspases: NO can directly or indirectly lead to the activation of caspases, the key executioners of apoptosis. This can occur through the release of cytochrome c from the mitochondria, which initiates the caspase cascade.

-

Induction of DNA Damage and p53 Activation: NO and its derivatives can cause DNA strand breaks, which in turn can activate the tumor suppressor protein p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to cell cycle arrest and apoptosis.

-

Calcium Homeostasis Disruption: There is evidence to suggest that NO can trigger the release of calcium ions from intracellular stores like the endoplasmic reticulum, leading to a cytotoxic calcium overload in the cytoplasm.

Synergistic Effect with Photothermal Therapy

In many experimental models, this compound is used in conjunction with photothermal therapy (PTT). The heat generated by the nanocarriers under NIR irradiation not only triggers NO release but also independently contributes to cell death through protein denaturation and membrane disruption. This combination of NO-mediated apoptosis and hyperthermia results in a synergistic anti-cancer effect that is more potent than either therapy alone.[1][2]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound-loaded nanomedicines in inducing cancer cell death.

Table 1: In Vitro Cytotoxicity of GO-BNN6 on 143B Osteosarcoma Cells

| Treatment Group | Concentration of GO-BNN6 (µg/mL) | Cell Viability (%) |

| GO-BNN6 | 440 | >80% |

| GO-BNN6 + NIR (808 nm, 0.2 W/cm², 2 min) | 22 | ~60% |

| GO-BNN6 + NIR (808 nm, 0.2 W/cm², 2 min) | 110 | ~40% |

| GO-BNN6 + NIR (808 nm, 0.2 W/cm², 2 min) | 220 | ~25% |

| GO-BNN6 + NIR (808 nm, 0.2 W/cm², 2 min) | 440 | ~15% |

Data synthesized from a study on graphene oxide (GO)-BNN6 nanomedicine.

Table 2: NIR-Triggered Nitric Oxide Release from GO-BNN6

| NIR Power Density (808 nm) | NO Concentration Released (µM) |

| 0.2 W/cm² | ~5 |

| 0.5 W/cm² | ~12 |

| 1.0 W/cm² | ~20 |

Data represents NO release from GO-BNN6 in PBS after NIR irradiation.

Table 3: NIR-Triggered Nitric Oxide Release from PDA@this compound

| Treatment Group | Duration of NIR Irradiation (minutes) | NO Concentration Released (µM) |

| This compound + NIR | 54 | 16.4 |

| PDA@this compound + NIR | 54 | 23.79 |

| Gel/PDA@this compound + NIR (continuous) | 54 | 58.87 |

Data from a study on polydopamine (PDA) nanoparticles encapsulating this compound, some of which were incorporated into a GelMA hydrogel (Gel/PDA@this compound).[2]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the putative signaling cascade initiated by this compound upon NIR irradiation, leading to apoptosis. This pathway is constructed based on the known mechanisms of nitric oxide-induced cell death.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Investigating this compound-Induced Apoptosis

The following diagram outlines a typical experimental workflow to characterize the pro-apoptotic effects of this compound.

Caption: Experimental workflow for this compound apoptosis studies.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound formulations.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, 143B) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound formulation. For NIR-triggered release, incubate the cells with the formulation for a predetermined time (e.g., 2-4 hours), then wash with PBS and add fresh medium before irradiating with an 808 nm laser at a specific power density and duration. Include appropriate controls (untreated cells, cells with nanoparticles but no NIR, cells with NIR but no nanoparticles).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Nitric Oxide Release Measurement (Griess Assay)

This protocol quantifies the amount of nitrite (B80452) (a stable product of NO) released from this compound formulations.

-

Sample Preparation: Prepare solutions of the this compound formulation in PBS or cell culture medium at the desired concentration.

-

NO Release Trigger: For photothermal release, irradiate the samples with an 808 nm NIR laser at varying power densities and for different durations. For thermal release, incubate the samples at different temperatures.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: In a 96-well plate, mix 50 µL of the sample supernatant with 50 µL of the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared using known concentrations of sodium nitrite.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the this compound formulation as described in the MTT assay protocol.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

-

Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) and the reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of ~380/460 nm (for fluorometric assays).

-

Data Analysis: Express caspase activity as the fold change relative to the untreated control.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

-

Protein Extraction: Following treatment, lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Perspectives

This compound, particularly when incorporated into stimuli-responsive nanocarriers, represents a promising strategy for inducing apoptosis in cancer cells. The controlled release of nitric oxide in the tumor microenvironment, often in synergy with photothermal therapy, can activate multiple pro-apoptotic signaling pathways, leading to effective tumor cell killing. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other NO-donating compounds.

Future research should focus on elucidating the precise molecular targets of this compound-derived NO in different cancer types to identify biomarkers for predicting therapeutic response. Additionally, optimizing the design of this compound-loaded nanocarriers to enhance tumor targeting and controlled release will be crucial for translating this promising therapeutic strategy from preclinical models to clinical applications. Further investigation into the role of this compound in modulating the tumor immune microenvironment may also unveil new avenues for combination therapies.

References

BNN6 in Photothermal Therapy: A Technical Guide to a Synergistic Approach

For Researchers, Scientists, and Drug Development Professionals

The convergence of nanotechnology with traditional therapeutic modalities has paved the way for innovative cancer treatments. Among these, photothermal therapy (PTT) has gained significant traction due to its minimally invasive nature and high spatiotemporal control. This technical guide delves into the application of BNN6 (N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine), a thermosensitive nitric oxide (NO) donor, as a powerful adjunct in photothermal therapy. By combining the hyperthermic effects of PTT with the therapeutic actions of NO gas therapy, this compound-based nanosystems offer a synergistic approach to enhance tumor ablation.

Core Concept: The Synergy of Heat and Nitric Oxide

The fundamental principle behind using this compound in PTT is a thermally-triggered, dual-modal therapeutic strategy. This compound itself is not a photothermal agent. Instead, it is co-loaded into a nanocarrier alongside a photothermal agent (PTA).

The process, illustrated below, begins with the administration of the this compound-loaded nanoparticles, which preferentially accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect. Subsequent irradiation with a near-infrared (NIR) laser, which can penetrate tissues deeply, activates the PTA. The PTA converts this light energy into localized heat, inducing hyperthermia (the basis of PTT) and triggering the decomposition of this compound to release nitric oxide. This combination of heat- and NO-induced cytotoxicity results in a more effective anti-cancer outcome than either therapy alone.[1][2][3][4]

Nitric oxide is a multifunctional signaling molecule that can induce apoptosis in tumor cells through DNA and mitochondrial damage.[5] Furthermore, it can help overcome the limitations of PTT alone, such as heat resistance in some cancer cells and PTT-induced protective autophagy.[3]

Nanocarrier Formulations for this compound Delivery

This compound is a hydrophobic molecule, necessitating the use of nanocarriers for effective delivery in biological systems.[1] Various nanomaterials have been engineered to encapsulate this compound and a PTA, each offering distinct advantages in terms of stability, drug loading, and photothermal efficiency.

| Nanocarrier Platform | Photothermal Agent | Key Features | Reference |

| Graphene Oxide (GO) | Graphene Oxide | High drug loading capacity (1.2 mg this compound per mg GO) via π-π stacking. | [6][7] |

| UiO-66-NH₂@Au-shell (UA) | Gold Nanoshells | Metal-organic framework (MOF) core provides high loading capacity; gold shell offers excellent photothermal properties. | [1][2] |

| Conjugated Polymer NPs (CPNPBs) | Conjugated Polymer | High photothermal conversion efficiency (up to 55.6%) in the NIR-II window (1064 nm) for deeper tissue penetration. | [4] |

| Mesoporous Polydopamine (M-PDA) | Polydopamine | Exceptional biocompatibility and robust photothermal effect. | [3] |

Quantitative Performance Data

The efficacy of this compound-based photothermal therapy is quantified by several key metrics, including photothermal conversion, temperature increase, and nitric oxide release.

Table 3.1: Photothermal Performance of this compound-loaded Nanoparticles

| Nanoparticle | Concentration | Laser Power Density | Irradiation Time | Max Temperature / Increase | Reference |

| GO-BNN6 | 200 µg/mL | 1.0 W/cm² (808 nm) | 20 min | ~56°C (ΔT = 33°C) | [6][7] |

| UA-BNN6 (in vivo) | N/A | N/A | 5 min | 54.3°C | [2] |

| CPNPBs | 100 µg/mL | 0.6 W/cm² (1064 nm) | 10 min | ~51°C (ΔT = 26°C) | [4] |

Table 3.2: Therapeutic Efficacy (In Vitro)

| Nanoparticle | This compound Concentration | Laser Conditions | Resulting Cell Viability | Cell Line | Reference |

| CPNPBs | 100 µg/mL | 0.6 W/cm² (1064 nm), 5 min | ~9% | 4T1 | [4] |

| UA-BNN6 | N/A | 1.0 W/cm² (808 nm) | Intracellular NO concentration 3.5x higher than control. | HeLa | [2] |

Experimental Protocols

Reproducibility is critical in scientific research. This section outlines the detailed methodologies for the synthesis and evaluation of this compound-based nanosystems as cited in the literature.

Synthesis of this compound Donor

The synthesis of N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (this compound) is typically achieved through an addition reaction.[6]

Protocol:

-

Dilute N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA) in ethanol.

-

Add a degassed aqueous solution of sodium nitrite (B80452) (NaNO₂) while stirring under a nitrogen atmosphere.

-

After 30 minutes, add an aqueous solution of hydrochloric acid (HCl) dropwise.

-

The solution color will change from red to orange, and a beige precipitate (this compound) will form.

-

The synthesized this compound is purified by washing with ethanol and drying under vacuum.[6]

-

Characterization is performed using ¹H NMR and Mass Spectrometry (MS) to confirm the structure and molecular weight (279 Dalton).[6]

Preparation of GO-BNN6 Nanomedicine

This protocol describes a self-assembly method based on π-π stacking.[6]

Protocol:

-

Synthesize Graphene Oxide (GO) nanosheets using established methods (e.g., a modified Hummers' method).

-

Disperse the synthesized GO in deionized water.

-

Add a solution of this compound in an organic solvent (e.g., ethanol) to the GO dispersion.

-

Stir the mixture for an extended period (e.g., 24 hours) to allow for the self-assembly of this compound onto the GO nanosheets via π-π stacking.

-

Purify the resulting GO-BNN6 nanocomposite by centrifugation and washing to remove unloaded this compound.

-

Characterize the final product using techniques like Atomic Force Microscopy (AFM) to confirm changes in thickness and Transmission Electron Microscopy (TEM) for morphology.

In Vitro Evaluation of Photothermal Effect and NO Release

Protocol:

-

Photothermal Measurement:

-

Disperse the this compound-loaded nanoparticles in an aqueous solution (e.g., PBS or water) at various concentrations (e.g., 20, 100, 200 µg/mL).[7]

-

Place the solution in a cuvette or well plate.

-

Irradiate the sample with an NIR laser (e.g., 808 nm or 1064 nm) at a specified power density (e.g., 1.0 W/cm²).[7]

-

Monitor and record the temperature change over time using a thermocouple probe or an infrared (IR) thermal imaging camera. A solution without nanoparticles serves as a blank control.

-

-

Nitric Oxide Release Measurement (Griess Assay):

-

Prepare samples as described above.

-

Following NIR laser irradiation for a set duration, take an aliquot of the supernatant.

-

Add Griess reagent to the aliquot. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable product of NO oxidation.

-

Measure the absorbance at ~540 nm using a UV-vis spectrophotometer.[3]

-

Quantify the NO concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

-

In Vitro and In Vivo Antitumor Efficacy

Protocol:

-

Cell Viability Assay (e.g., MTT Assay):

-

Seed cancer cells (e.g., 4T1, HeLa) in 96-well plates and incubate to allow for attachment.[2][4]

-

Replace the medium with fresh medium containing various concentrations of the this compound-nanoparticle formulation.

-

Incubate for a specified period (e.g., 1-24 hours).[8]

-

Expose the designated wells to NIR laser irradiation for a set time (e.g., 5 min).[4][8] Control groups include cells only, cells with nanoparticles (no laser), and cells with laser only.

-

After further incubation, add MTT reagent and incubate until formazan (B1609692) crystals form.

-

Dissolve the crystals with a solvent (e.g., DMSO) and measure the absorbance to determine cell viability relative to untreated controls.

-

-

In Vivo Animal Study:

-

Establish tumor xenografts by subcutaneously inoculating cancer cells into immunodeficient mice (e.g., Balb/c nude mice).[2][4]

-

When tumors reach a specific volume (e.g., 100 mm³), randomly divide the mice into treatment groups (e.g., PBS, Nanoparticles only, Laser only, Nanoparticles + Laser).[2]

-

Administer the therapeutic agents, typically via intravenous or intratumoral injection.

-

After a set time to allow for tumor accumulation, irradiate the tumor site with an NIR laser.

-

Monitor tumor volume and body weight of the mice over time to evaluate therapeutic efficacy and systemic toxicity.

-

An IR thermal camera can be used during treatment to monitor the temperature at the tumor site.[2]

-

Signaling and Cellular Mechanisms

The therapeutic effect of this compound-enhanced PTT is rooted in specific cellular death pathways. Localized hyperthermia from PTT can induce cell death through apoptosis or necrosis, primarily by denaturing proteins and damaging cellular structures.[9] The released nitric oxide contributes significantly to this process.

High concentrations of NO are cytotoxic, inducing apoptosis by causing DNA damage and mitochondrial dysfunction.[5] Furthermore, NO can react with reactive oxygen species (ROS), which may be generated during cellular stress, to form highly reactive peroxynitrite (ONOO⁻), further exacerbating oxidative damage.[3] Some studies also suggest NO can up-regulate the sGC-cGMP signaling pathway, which has various downstream effects.[3]

Conclusion and Future Outlook

The use of this compound in conjunction with photothermal agents represents a significant advancement in cancer therapy. This dual-modal approach effectively combines the physical ablation of PTT with the targeted chemical cytotoxicity of nitric oxide, leading to a synergistic anti-tumor effect. The development of sophisticated nanocarriers has been crucial in overcoming the delivery challenges of the hydrophobic this compound molecule and enabling precise, externally-triggered release of NO at the tumor site.

Future research will likely focus on optimizing nanocarrier design for improved tumor targeting and penetration, exploring this compound in combination with other therapeutic modalities like immunotherapy or chemotherapy, and conducting more extensive preclinical and clinical studies to translate this promising strategy from the laboratory to the clinic. The continued exploration of such multi-modal nanosystems holds great promise for developing more effective and less toxic cancer treatments.

References

- 1. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]

- 3. Emerging nitric oxide gas‐assisted cancer photothermal treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nitric oxide releasing nanomaterials for cancer treatment: current status and perspectives. | Semantic Scholar [semanticscholar.org]

- 6. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combining photothermal therapy and immunotherapy against melanoma by polydopamine-coated Al2O3 nanoparticles [thno.org]

- 9. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of BNN6: A Nitric Oxide Donor for Targeted Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The compound N,N′-di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, designated as BNN6, is a hydrophobic nitric oxide (NO) donor that has garnered significant interest in early-stage research for its potential in targeted therapies. This document provides a comprehensive overview of the fundamental characteristics of this compound, its synthesis, and its application in preclinical models, with a focus on oncology and wound healing.

Core Compound Characteristics

This compound is a small molecule with a molecular weight of 279 Dalton.[1] Its primary function is to release nitric oxide, a crucial signaling molecule in various physiological and pathological processes, upon stimulation by ultraviolet (UV) light or heat.[1][2][3] This property allows for controlled, localized release of NO when this compound is incorporated into advanced drug delivery systems, particularly those employing photothermal agents.

Synthesis and Characterization

This compound is synthesized through an addition reaction involving N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) and sodium nitrite (B80452). The identity and purity of the synthesized this compound are typically confirmed using 1H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the methodology described in the literature.[1][3]

-

Reactant Preparation : Dilute 10 mmol (2.34 mL) of N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in 18 mL of ethanol (B145695).

-

Nitrosation : Add 20 mL of a 6 M degassed aqueous solution of sodium nitrite (NaNO₂) to the BPA solution while stirring under a nitrogen atmosphere.

-

Reaction Initiation : After 30 minutes of stirring, add 20 mL of a 6 M aqueous solution of hydrochloric acid (HCl) dropwise. The solution will gradually change color from red to orange, and a beige precipitate of this compound will form.

-

Purification : The synthesized this compound precipitate is purified by washing with ethanol and drying under a vacuum.

-

Characterization : The final product is characterized by ¹H NMR and MS to confirm its chemical structure and molecular weight.[1]

Mechanism of Action and Therapeutic Applications

The therapeutic potential of this compound is rooted in the biological effects of nitric oxide. High concentrations of NO can induce apoptosis in cancer cells by causing oxidative and nitrative stress, which leads to mitochondrial and DNA damage and inhibits DNA synthesis and repair.[2] In the context of nanomedicine, this compound is often encapsulated within a nanocarrier that is co-loaded with a photothermal agent, such as graphene oxide (GO), polydopamine (PDA), or gold nanoshells.[1][4][5] When irradiated with near-infrared (NIR) light, these agents generate localized heat, triggering the thermal decomposition of this compound and the subsequent release of NO in the target tissue.[2][5]

This synergistic combination of photothermal therapy (PTT) and gas therapy has shown promise in preclinical models of cancer and infected wound healing.

Cancer Therapy

In oncology research, various nanomedicine platforms incorporating this compound have been developed. These nanoparticles are designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. Subsequent NIR irradiation of the tumor site triggers the dual action of hyperthermia and NO-mediated cytotoxicity, leading to enhanced tumor cell death.[2][5] Studies have demonstrated the efficacy of this approach in human osteosarcoma (143B) and cervical cancer (HeLa) cell lines.[1][2][5]

Another described mechanism of action involves the this compound-released NO triggering the opening of calcium channels in the endoplasmic reticulum, while reactive oxygen species (ROS) generated by a photosensitizer open calcium channels in the outer cell membrane. This coordinated action leads to a massive influx of calcium ions into the cytoplasm, inducing cell death.[6]

Wound Healing

In the realm of regenerative medicine, a hydrogel formulation containing this compound and polydopamine nanoparticles (Gel/PDA@this compound) has been investigated for the treatment of infected wounds.[4][7] Upon NIR irradiation, the hydrogel provides a localized photothermal effect with antibacterial properties while simultaneously releasing NO. Nitric oxide is known to play a positive role in all phases of wound repair, including regulating the inflammatory response and promoting angiogenesis.[4] In vivo studies in rat models have shown that this treatment significantly accelerates wound closure, promotes collagen deposition, and stimulates neovascularization.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound-containing nanomedicines.

| Parameter | Nanocarrier | Value | Cell Line/Model | Reference |

| Drug Loading Capacity | Graphene Oxide (GO) | 1.2 mg this compound / mg GO | N/A | [1] |

| Polydopamine (PDA) | 40.25% (at 200 µg/mL this compound) | N/A | [4] | |

| Cytotoxicity (without NIR) | GO-BNN6 | >80% cell viability at 440 µg/mL | 143B Osteosarcoma | [1] |

| UA-BNN6 | High cell viability | HeLa | [2] | |

| Photothermal Effect | GO-BNN6 (200 µg/mL) | ΔT of 33°C after 20 min | N/A | [8] |

| PDA@this compound | ΔT of 38.2°C after 5 min | N/A | [4] | |

| Gel/PDA@this compound | Wound temperature up to 45.6°C | In vivo (rat) | [4] |

Key Experimental Protocols

Nitric Oxide Release Quantification (Griess Assay)

The Griess assay is a common method for the indirect quantification of NO release by measuring its stable metabolite, nitrite.[1][4]

-

Sample Preparation : Prepare solutions of the this compound-containing formulation in phosphate-buffered saline (PBS).

-

Stimulation : Expose the samples to the appropriate stimulus (e.g., UV light, heat, or NIR laser at a specific wavelength and power density).

-

Sample Collection : At various time points, collect aliquots of the supernatant.

-

Griess Reagent : Add the Griess reagent to the collected samples.

-

Quantification : Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined by comparison to a standard curve prepared with known concentrations of sodium nitrite.[4]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.[1][2]

-

Cell Seeding : Seed cells (e.g., 143B or HeLa) in a 96-well plate at a specific density (e.g., 2 x 10⁴ cells/well) and incubate overnight.

-

Treatment : Incubate the cells with various concentrations of the this compound formulation for a defined period (e.g., 2 hours).

-

Irradiation : For the experimental groups, expose the cells to an NIR laser (e.g., 808 nm) at a specific power density for a set duration.

-

Incubation : Continue to incubate the cells for a further period (e.g., 12 hours).

-

MTT Addition : Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Nanomedicine

Caption: General experimental workflow from this compound synthesis to preclinical evaluation.

Signaling Pathway for NO- and PTT-Induced Cancer Cell Death

Caption: Synergistic mechanism of photothermal and NO-induced cancer cell apoptosis.

Signaling Pathway for Calcium Overload-Induced Cell Death

Caption: Mechanism of cell death induced by dual-channel calcium overload.

References

- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NIR-II Absorbing Conjugated Polymer Nanotheranostics for Thermal Initiated NO Enhanced Photothermal Therapy [mdpi.com]

- 4. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scitechdaily.com [scitechdaily.com]

- 7. Controlled Nitric Oxide-Releasing Nanovehicles for Enhanced Infected Wound Healing: A Study on PDA@this compound Encapsulated in GelMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

BNN6 for Controlled Nitric Oxide Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N,N'-di-sec-butyl-N,N'-dinitroso-p-phenylenediamine (BNN6), a nitric oxide (NO) donor, and its application in controlled release studies. The focus is on its use in combination with photothermal agents to achieve spatially and temporally precise NO delivery, primarily for applications in cancer therapy and enhanced wound healing.

Introduction to this compound and Controlled Nitric Oxide Release

Nitric oxide (NO) is a crucial signaling molecule in various physiological and pathological processes, including vasodilation, neurotransmission, immune response, and apoptosis.[1] However, its therapeutic application is hampered by its short half-life and high reactivity.[2] This has led to the development of NO donors, molecules that can release NO under specific conditions. This compound is a bis-N-nitroso compound that can release NO upon exposure to UV light or heat.[2][3]

A significant advancement in the controlled release of NO from this compound involves its integration with photothermal nanomaterials. These composite systems allow for the triggering of NO release using near-infrared (NIR) light.[2][4] NIR light offers deeper tissue penetration and lower phototoxicity compared to UV light, making it more suitable for in vivo applications.[2] When these nanocomposites are irradiated with NIR light, the photothermal agent generates localized heat, which in turn triggers the decomposition of this compound and the release of NO.[3][5] This approach enables precise control over the timing, location, and dosage of NO delivery.[2][4]

Quantitative Data on this compound-Mediated NO Release

The following tables summarize the quantitative data from various studies on controlled NO release from this compound-based systems.

Table 1: Nitric Oxide Release from this compound-Based Nanocomposites

| Nanocomposite | Trigger | Power Density / Conditions | Time | NO Concentration (µM) | Reference |

| This compound Solution | NIR (808 nm) | - | - | No response | [2] |

| This compound Solution | UV (365 nm) | - | - | Release observed | [2] |

| GO-BNN6 | NIR (808 nm) | 0.2 W/cm² | 20 min | ~15 | |

| GO-BNN6 | NIR (808 nm) | 0.5 W/cm² | 20 min | ~25 | |

| GO-BNN6 | NIR (808 nm) | 1.0 W/cm² | 20 min | ~40 | |

| This compound Solution | NIR (808 nm) | 1.5 W/cm² | 54 min | 16.4 | [4] |

| PDA@this compound | NIR (808 nm) | 1.5 W/cm² | 54 min | 23.79 | [4] |

| UA-BNN6 | NIR (808 nm) | 1.0 W/cm² | >20 min | ~3.5 times control | [3] |

| CPNPBs (100 µg/mL this compound) | NIR (1064 nm) | 0.6 W/cm² | 10 min | 20.9 µg/mL | [5] |

Table 2: Biological Effects of Controlled NO Release from this compound Composites

| Nanocomposite | Application | Cell Line / Model | Key Finding | Reference |

| GO-BNN6 | Cancer Therapy | 143B cells | Significant cytotoxicity with NIR; >80% viability without NIR. | [2] |

| Gel/PDA@this compound | Wound Healing | In vivo infected wound model | Accelerated wound closure, anti-inflammatory effects, promoted collagen deposition and neoangiogenesis with NIR. | [4][6] |

| UA-BNN6 | Cancer Therapy | HeLa cells | Significant cytotoxicity with NIR; 87.7% viability without NIR. | [3] |

| CPNPBs | Cancer Therapy | HeLa and MCF-7 cells | Enhanced photothermal ablation of tumors. | [5] |

| Porous Silica Beads with this compound | Cancer Therapy | Tumor-implanted mice | Tumor disappeared after a few days with NIR treatment. | [7] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its incorporation into nanocomposites, as well as the procedures for measuring NO release and evaluating biological effects.

Synthesis of this compound

N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine (this compound) is synthesized via an addition reaction.[5]

-

Dissolve N,N′-bis-sec-butylamino-p-phenylenediamine (BPA) in ethanol.[5]

-

Add a deoxygenated sodium nitrite (B80452) (NaNO₂) solution to the BPA solution under an inert nitrogen atmosphere with constant stirring.[5]

-

After 30 minutes, add hydrochloric acid (HCl) dropwise into the reaction mixture.[5]

-

The solution will change color from red to orange, and a beige precipitate of this compound will form.[5]

-

Collect the precipitate and wash it for further use.

Construction of this compound-Based Nanocomposites

a) Graphene Oxide-BNN6 (GO-BNN6) [2]

-

Synthesize graphene oxide (GO) nanosheets.[2]

-

Resuspend GO in dimethyl sulfoxide (B87167) (DMSO).[2]

-

Add a DMSO solution of this compound dropwise to the GO suspension while stirring.[2]

-

Continue stirring in the dark for 12 hours to allow for self-assembly through π-π stacking interactions.[2]

-

Let the mixture stand for 2 hours.[2]

-

Dilute the solution with water and filter to collect the GO-BNN6 nanoparticles.[2]

b) Polydopamine@this compound (PDA@this compound) Nanoparticles [4]

-

Dissolve varying amounts of this compound in ethanol.[4]

-

Separately, dissolve polydopamine (PDA) nanoparticles in a DMSO solution with constant stirring.[4]

-

Gradually add the this compound solution to the PDA solution while stirring continuously for 12 hours in the dark.[4]

-

Allow the solution to stand for 3 hours for complete self-assembly.[4]

-

Collect the precipitate by centrifugation, wash with deionized water, and freeze-dry to obtain PDA@this compound composite particles.[4]

c) GelMA Hydrogel Encapsulating PDA@this compound (Gel/PDA@this compound) [4][6]

-

Prepare a solution of methacrylated gelatin (GelMA).[6]

-

Disperse the PDA@this compound nanoparticles within the GelMA solution.[6]

-

Add a photoinitiator to the solution.

-

Expose the solution to UV light to induce crosslinking and form the hydrogel.

Measurement of Nitric Oxide Release

The Griess assay is a common method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[2][4]

-

Prepare a series of sodium nitrite (NaNO₂) standards of known concentrations to establish a standard curve.[2][4]

-

Prepare solutions of the this compound-containing nanocomposite in a buffer (e.g., PBS).[2][4]

-

Expose the solutions to the trigger (e.g., NIR laser at a specific wavelength and power density) for defined periods.[2][4]

-

At each time point, take an aliquot of the solution.[4]

-

Add the Griess reagent to the standards and the aliquots from the experimental samples.[4]

-

Measure the absorbance at 540 nm using a spectrophotometer.[4]

-

Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.[4]

In Vitro Cytotoxicity Assay

The MTT assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.[2][3]

-

Seed cancer cells (e.g., 143B, HeLa) in a 96-well plate and incubate overnight.[2][3]

-

Wash the cells with PBS and then incubate them with different concentrations of the this compound nanocomposite for a specified duration (e.g., 2 hours).[2]

-

For the experimental group, expose the cells to NIR laser irradiation for a set time.[2]

-

Rinse the cells with PBS and incubate for a further period (e.g., 12 hours).[2]

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Dissolve the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength to determine cell viability relative to untreated controls.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed signaling pathways modulated by this compound-derived NO.

Caption: Experimental workflow for this compound-based controlled NO release studies.

Caption: Proposed signaling pathway for NO-induced apoptosis in cancer cells.

Caption: NO-mediated signaling pathways in enhanced wound healing.

References

- 1. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]

- 2. iasp-pain.org [iasp-pain.org]

- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 4. The influence of nitric oxide synthase 2 on cutaneous wound angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells | Journal of Neuroscience [jneurosci.org]

- 6. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The regulatory role of nitric oxide in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Chemistry of BNN6: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of BNN6, a thermoresponsive nitric oxide (NO) donor with significant potential in cancer therapy. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocols for its synthesis and characterization, and explores its mechanism of action in biological systems.

Core Compound Details: this compound

This compound, chemically known as N,N′-Di-sec-butyl-N,N′-dinitroso-1,4-phenylenediamine, is a water-insoluble molecule designed for the controlled release of nitric oxide.[1][2] Its thermo- and photo-responsive nature allows for targeted NO delivery, particularly when combined with photothermal therapy (PTT) in cancer treatment.[3][4][5][6][7] Upon stimulation by heat or light, this compound decomposes and releases high concentrations of NO, which in turn induces apoptosis in tumor cells and inhibits their repair mechanisms.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₂₂N₄O₂ | [1] |

| Molecular Weight | 278.2 g/mol (calculated) | [1] |

| Mass Spectrometry (ESI+) | 279.2 [M]⁺ (found) | [1] |

| Physical Appearance | Beige solid | [1][2] |

| Solubility | Water-insoluble | [1][2] |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.52 (4H), 4.95–4.69 (2H), 2.00–1.84 (2H), 1.81–1.69 (2H), 1.48 (t, J=7.6 Hz, 6H), 1.08 (td, J=7.4, 5.3 Hz, 6H) | [1] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is achieved through an addition reaction, modified from the synthesis of a similar soluble NO donor, BNN5.[1][2] The following protocol details the synthesis of water-insoluble this compound.

Materials:

-

N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA)

-

Ethanol (B145695) (EtOH)

-

6 M Sodium Nitrite (NaNO₂) aqueous solution (degassed)

-

6 M Hydrochloric Acid (HCl) aqueous solution

-

Nitrogen gas

Procedure:

-

Dilute 10 mmol of N,N′-bis-sec-butylamino-p-phenylenediamianne (BPA) in 18 mL of ethanol.

-

Under a nitrogen atmosphere and with continuous stirring, add 20 mL of a 6 M degassed aqueous solution of NaNO₂.

-

After 30 minutes of stirring, add 20 mL of a 6 M aqueous solution of HCl dropwise using a separating funnel.

-

Observe the reaction mixture. The solution will gradually change color from red to orange, and a beige precipitate of this compound will form.[1][2]

-

Purify the synthesized this compound by washing with ethanol and drying under a vacuum.[1][2]

Characterization:

-

Confirm the structure of the synthesized this compound using ¹H Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).[1]

Mechanism of Action and Signaling Pathway

This compound functions as a nitric oxide (NO) donor, a molecule that plays a crucial role in various physiological and pathological processes.[8] In the context of cancer therapy, the release of NO from this compound is triggered by external stimuli such as near-infrared (NIR) light, which induces a localized temperature increase.[6][7][9] This controlled release of NO leads to a cascade of events within the tumor microenvironment.

The released NO can react with reactive oxygen species (ROS) to form reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[8] These RNS can induce cellular damage through various mechanisms, including DNA strand breaks, lipid peroxidation, and protein nitration, ultimately leading to cancer cell apoptosis.[8]

Applications in Nanomedicine

Due to its hydrophobic nature and controlled release mechanism, this compound is an ideal candidate for incorporation into nanomedicine platforms.[6] Researchers have successfully loaded this compound into various nanocarriers, including graphene oxide (GO) and metal-organic frameworks (MOFs), to create multifunctional therapeutic agents.[1][2][6][7] These nanoformulations, such as GO-BNN6, exhibit high drug loading capacity and can be triggered by NIR light to release NO specifically at the tumor site, thereby enhancing the therapeutic efficacy and minimizing systemic side effects.[1][2]

The synergistic effect of NO-based gas therapy and photothermal therapy offers a promising and precise strategy for cancer treatment.[6][7] The continued exploration of this compound and its integration into advanced drug delivery systems holds significant potential for the future of oncology.

References

- 1. Novel self-assembled sandwich nanomedicine for NIR-responsive release of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy [mdpi.com]

- 7. Near-Infrared Light-Triggered Nitric Oxide Nanogenerators for NO-Photothermal Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advanced Nitric Oxide Generating Nanomedicine for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitechdaily.com [scitechdaily.com]

BNN6 and its Effects on the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BNN6, a thermo-sensitive nitric oxide (NO) donor, and its burgeoning role in cancer therapy, with a specific focus on its impact on the tumor microenvironment (TME). This compound, chemically known as N,N'-Di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine, is engineered to release cytotoxic levels of NO in a controlled manner, primarily through thermal triggers. This property makes it an ideal candidate for integration into nanoparticle-based delivery systems for synergistic cancer treatments, most notably in combination with photothermal therapy (PTT).

Core Concept: Thermally-Triggered Nitric Oxide Release

This compound is designed to be stable at physiological temperatures but decomposes to release two molecules of nitric oxide upon localized heating. This controlled release mechanism is pivotal to its therapeutic application, as it allows for the precise delivery of a potent anti-cancer agent directly to the tumor site, minimizing systemic toxicity. The most common method to induce this thermal decomposition in a targeted manner is by encapsulating this compound within nanoparticles that have high photothermal conversion efficiency.[1][2] When irradiated with near-infrared (NIR) light, which has deep tissue penetration, these nanoparticles generate localized heat, triggering the release of NO from the this compound payload.[1][2]

Mechanism of Action in the Tumor Microenvironment

The therapeutic effects of this compound-derived NO are multifaceted, encompassing direct cytotoxicity to cancer cells and modulation of the complex TME.

Direct Cytotoxicity to Cancer Cells

High concentrations of NO (>1 µM) are known to induce apoptosis in tumor cells through several mechanisms[3]:

-

Oxidative and Nitrosative Stress: NO and its derivatives, such as peroxynitrite (ONOO⁻), are highly reactive species that can damage cellular components, including lipids, proteins, and nucleic acids.

-

DNA Damage and Repair Inhibition: NO can cause DNA deamination and strand breaks, while also inhibiting DNA repair enzymes, leading to the accumulation of lethal genetic damage.

-

Mitochondrial Dysfunction: NO can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.

Modulation of the Tumor Microenvironment

Beyond direct cell killing, NO released from this compound can significantly alter the TME:

-

Angiogenesis Regulation: The effect of NO on tumor vasculature is dose-dependent. While low, physiological concentrations of NO can be pro-angiogenic, the high, localized concentrations released from this compound-nanoparticle systems are thought to disrupt tumor blood vessels, enhancing the therapeutic effect.

-

Immune Modulation: NO can have a dual role in immunity. In the context of this compound-based therapy, the high flux of NO is intended to promote a pro-inflammatory, anti-tumor immune response. It can influence the phenotype of tumor-associated macrophages (TAMs), potentially shifting them from a tumor-promoting M2 phenotype to a tumor-fighting M1 phenotype.

-

Extracellular Matrix (ECM) Remodeling: NO can influence the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for ECM degradation, which can impact tumor invasion and metastasis.

Quantitative Data on Therapeutic Efficacy

The following tables summarize key quantitative findings from preclinical studies evaluating this compound-based nanomedicines.

Table 1: In Vitro Cytotoxicity of this compound-Based Nanoparticles

| Cell Line | Nanoparticle System | Treatment Group | Concentration (µg/mL) | Cell Viability (%) | Citation |

| HeLa | UA-BNN6 | Control (untreated) | - | ~100 | [1] |

| HeLa | UA-BNN6 | UA-BNN6 only | 50 | >90 | [1] |

| HeLa | UA-BNN6 | UA + NIR | 50 | ~40 | [1] |

| HeLa | UA-BNN6 | UA-BNN6 + NIR | 50 | ~20 | [1] |

| 143B | GO-BNN6 | GO-BNN6 only | 440 | >80 | [4] |

| 143B | GO-BNN6 | GO-BNN6 + NIR | 220 | ~40 | [4] |

Table 2: In Vivo Tumor Suppression by this compound-Based Nanoparticles

| Tumor Model | Nanoparticle System | Treatment Group | Observation Period (Days) | Relative Tumor Volume Change | Citation |

| HeLa Xenograft | UA-BNN6 | PBS | 14 | Significant Increase | [1] |

| HeLa Xenograft | UA-BNN6 | UA-BNN6 only | 14 | Significant Increase | [1] |

| HeLa Xenograft | UA-BNN6 | UA + NIR | 14 | Significant Shrinkage/Disappearance | [1] |

| HeLa Xenograft | UA-BNN6 | UA-BNN6 + NIR | 14 | Significant Shrinkage/Disappearance | [1] |

Visualizing Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key aspects of this compound-based therapy.

Signaling Pathway of NO-Induced Apoptosis

Caption: this compound-Nanoparticle mediated photothermal release of NO and subsequent induction of apoptosis.

Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of this compound-nanoparticle therapeutics.

This compound-Derived NO Effects on the Tumor Microenvironment

Caption: The multifaceted impact of high-concentration NO from this compound on TME components.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are foundational protocols for key experiments.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the viability of cancer cells after treatment with this compound-nanoparticles and NIR irradiation.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound-loaded nanoparticles (NP-BNN6) and control nanoparticles (NP)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

NIR laser source (e.g., 808 nm)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

-

Treatment:

-

Prepare serial dilutions of NP-BNN6 and control NP in culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the nanoparticle-containing medium.

-

Set up control groups: cells only (untreated), cells with NP only, and cells with NP-BNN6 only.

-

Incubate for 4-6 hours to allow for nanoparticle uptake.

-

-

NIR Irradiation:

-

For the irradiation groups (e.g., NP + NIR, NP-BNN6 + NIR), expose the designated wells to the NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[1]

-

-

Incubation: Return the plate to the incubator and incubate for an additional 24-48 hours.

-

MTT Addition:

-

Remove the treatment medium from all wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.[5]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Protocol: Quantification of NO Release (Griess Assay)

This protocol measures the concentration of nitrite (B80452) (NO₂⁻), a stable product of NO oxidation, in the cell culture supernatant.

Materials:

-

Supernatant from treated cell cultures (from Section 5.1) or NP-BNN6 solution in PBS.

-

Griess Reagent Kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine solutions).

-

Sodium nitrite (NaNO₂) standard solution.

-

96-well plate (clear, flat-bottom).

-

Microplate reader.

Procedure:

-

Sample Collection: Collect 50 µL of cell culture supernatant from each well of the treated plate (before adding MTT). Alternatively, prepare NP-BNN6 solutions in PBS, irradiate with NIR light, and collect samples at different time points.

-

Standard Curve Preparation:

-

Prepare a series of NaNO₂ standards (e.g., 0-100 µM) by diluting a stock solution in the same medium or buffer as the samples.

-

Add 50 µL of each standard to separate wells of the 96-well plate.

-

-

Griess Reaction:

-

Add 50 µL of sulfanilamide solution to each sample and standard well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[6]

-

-

Absorbance Measurement: Read the absorbance at 540 nm within 30 minutes.[6]

-

Data Analysis:

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the nitrite concentration in the unknown samples.

-

Protocol: In Vivo Nanoparticle-Enhanced Photothermal Therapy

This protocol outlines a general procedure for evaluating the efficacy of this compound-nanoparticle PTT in a murine tumor model.

Materials:

-